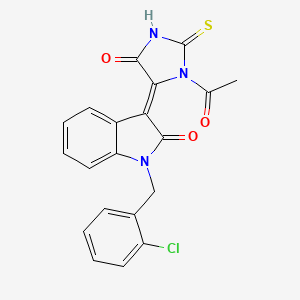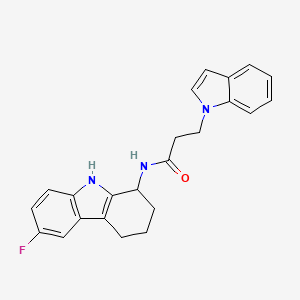![molecular formula C19H25N3O5 B11149045 N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine](/img/structure/B11149045.png)
N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID is a complex organic compound with a unique structure that includes a quinazoline core
Preparation Methods
The synthesis of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID typically involves multiple steps. One common synthetic route includes the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated systems and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline core or other functional groups.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and related heterocyclic compounds. Compared to these, 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine derivatives
- 2,4-Dioxo-1,2,3,4-tetrahydrophthalazine derivatives .
This detailed article provides a comprehensive overview of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H25N3O5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H25N3O5/c1-10(2)9-14(18(25)26)20-16(23)15(11(3)4)22-17(24)12-7-5-6-8-13(12)21-19(22)27/h5-8,10-11,14-15H,9H2,1-4H3,(H,20,23)(H,21,27)(H,25,26)/t14-,15-/m0/s1 |
InChI Key |
OLTOZLDZIHCZAV-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N1C(=O)C2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11148983.png)
![N~1~-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11148991.png)
![2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11148996.png)
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-phenylalanine](/img/structure/B11149009.png)
![N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine](/img/structure/B11149017.png)
![5-hydroxy-N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}tryptophan](/img/structure/B11149023.png)
methanone](/img/structure/B11149025.png)
![3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid](/img/structure/B11149031.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B11149039.png)


![7-[(4-tert-butylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11149062.png)
![(5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11149070.png)

